3-(4-fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains a thienopyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . The reaction conditions often include heating and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Thieno[3,2-d]pyrimidine: Used in the synthesis of various bioactive molecules.
Pyrido[2,3-d]pyrimidine: Explored for its potential in treating tuberculosis and other bacterial infections.
Uniqueness
3-[(4-Fluorophenyl)methyl]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups
Properties
Molecular Formula |
C19H13FN2OS |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13FN2OS/c20-15-8-6-13(7-9-15)10-22-12-21-18-17(19(22)23)16(11-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10H2 |
InChI Key |
DKJOKPSKIWSCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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